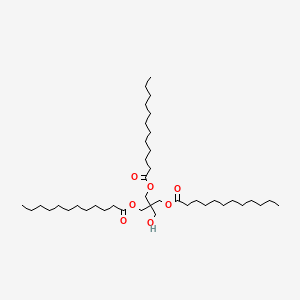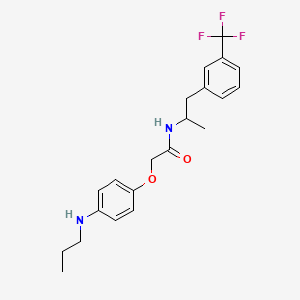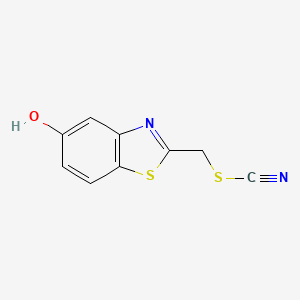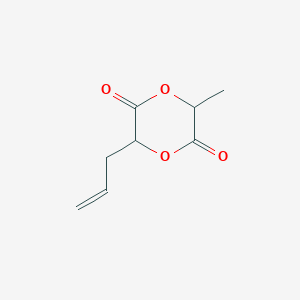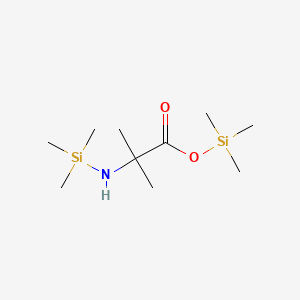
Alanine, 2-methyl-N-(trimethylsilyl)-, trimethylsilyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester is a chemical compound characterized by the presence of a trimethylsilyl group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester typically involves the reaction of 2-methyl-2-(trimethylsilylamino)propionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: The compound is utilized in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective modification of other parts of the molecule without interference from the protected sites .
類似化合物との比較
Similar Compounds
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group and is used as an internal reference in nuclear magnetic resonance for aqueous solvents.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.
Uniqueness
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester is unique due to its dual functionality, combining both an amino and ester group with a trimethylsilyl group. This makes it versatile for various chemical transformations and applications .
特性
分子式 |
C10H25NO2Si2 |
|---|---|
分子量 |
247.48 g/mol |
IUPAC名 |
trimethylsilyl 2-methyl-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C10H25NO2Si2/c1-10(2,11-14(3,4)5)9(12)13-15(6,7)8/h11H,1-8H3 |
InChIキー |
JBRYJRJOTQZDML-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O[Si](C)(C)C)N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



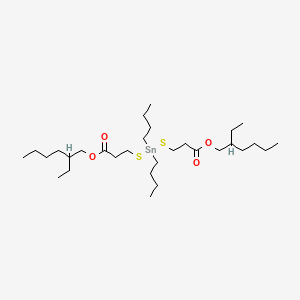
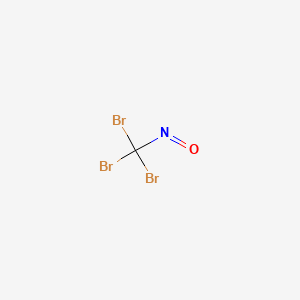
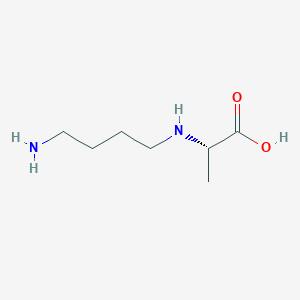
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
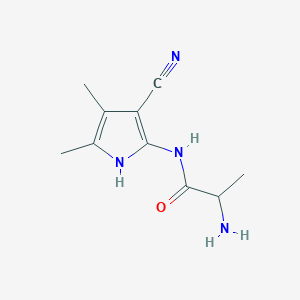
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
